![molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8](/img/structure/B1517252.png)

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol

Descripción general

Descripción

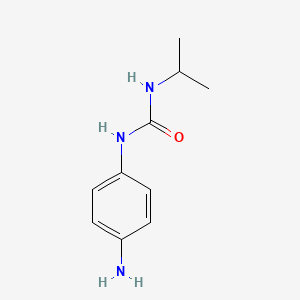

1-(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol, also known as ACS-4, is an organosulfur compound that has been widely studied due to its various applications in scientific research. ACS-4 is a relatively new compound that was first synthesized in 2018 and has since been used in a variety of studies due to its unique properties. ACS-4 has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.

Aplicaciones Científicas De Investigación

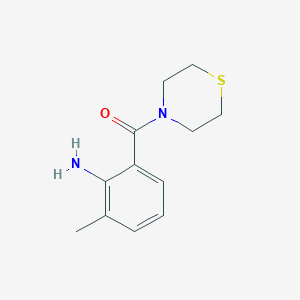

Synthesis of Heterocyclic Derivatives

A study explored the synthesis of new heterocyclic derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's. The research demonstrated the compound's potential as a new drug candidate through haemolytic activity evaluation (Rehman et al., 2018).

Antimicrobial Activity

Another research focused on the synthesis and antimicrobial activity of derivatives against pathogens of Lycopersicon esculentum (tomato). This study highlighted the structure-activity relationship, showing that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity. The research identified compounds with significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Cyclin-dependent Kinase Inhibitors

Research into cyclin-dependent kinase inhibitors used a variant of the cope elimination to synthesize compounds that inhibit CDK2, a critical protein for cell cycle regulation. This study contributes to the development of potential cancer treatments by showing the inhibitory effects of synthesized compounds on CDK2 (Griffin et al., 2006).

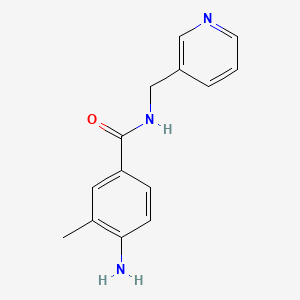

Synthesis and Biological Activities of Sulfonyl Hydrazones

Sulfonyl hydrazone derivatives have been synthesized and evaluated for antioxidant and anticholinesterase activity. This research underscores the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, offering insights into the structure-activity relationships and potential therapeutic applications (Karaman et al., 2016).

Rearrangements in Heterocycle Synthesis

A study on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provided a route to substituted pyrrolidines. This research contributes to the synthetic organic chemistry field by offering a method to achieve stereospecific rearrangements, crucial for drug development (Back et al., 2003).

Propiedades

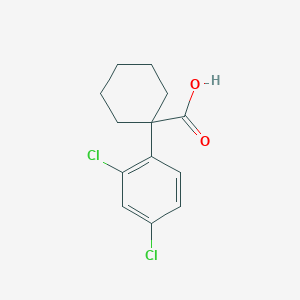

IUPAC Name |

1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIAUIYDHCSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)

amine](/img/structure/B1517185.png)

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)

![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)